

Crystal Structure & Solid-State Architecture of Crotonophenone Derivatives

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Compound of Interest

Compound Name: Crotonophenone

CAS No.: 35845-66-0

Cat. No.: B3023600

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Executive Summary

The structural elucidation of **Crotonophenone** (1-phenylbut-2-en-1-one) derivatives represents a critical junction between organic synthesis and solid-state medicinal chemistry. As

-unsaturated ketones, these scaffolds act as potent Michael acceptors, a feature that drives their pharmacological efficacy in anticancer and anti-inflammatory pathways. This guide provides a rigorous analysis of their crystalline architecture, focusing on the causality between molecular conformation, supramolecular packing (Hirshfeld surface analysis), and biological availability.

Structural Pharmacophore & Chemical Context

Crotonophenone derivatives are characterized by a conjugated enone system linked to an aromatic ring. The core scaffold is defined by the rigidity of the

spine, which dictates the molecule's ability to engage in

-stacking and hydrogen bonding.

The "Privileged" Scaffold

In drug development, the **crotonophenone** moiety is classified as a "privileged structure" due to its ability to bind multiple receptor types.

- **Electrophilic Center:** The α -carbon of the alkene chain is highly electrophilic, facilitating covalent modification of cysteine residues in target proteins (e.g., Nrf2 or NF- κ B pathways).
- **Conformational Locking:** The s-cis vs. s-trans conformation of the enone system significantly impacts binding affinity. Crystal structure analysis is the only definitive method to determine the preferred solid-state conformation, which often correlates with the bioactive pose.

Synthesis & Crystal Growth Methodology

High-quality single crystals are the prerequisite for solving the X-ray structure. The following protocol integrates synthesis with specific crystallization vectors.

Synthesis Workflow (Aldol Condensation Route)

While Friedel-Crafts acylation is possible, the Claisen-Schmidt (Aldol) condensation offers superior regioselectivity for derivatives.

Reaction Scheme Logic:

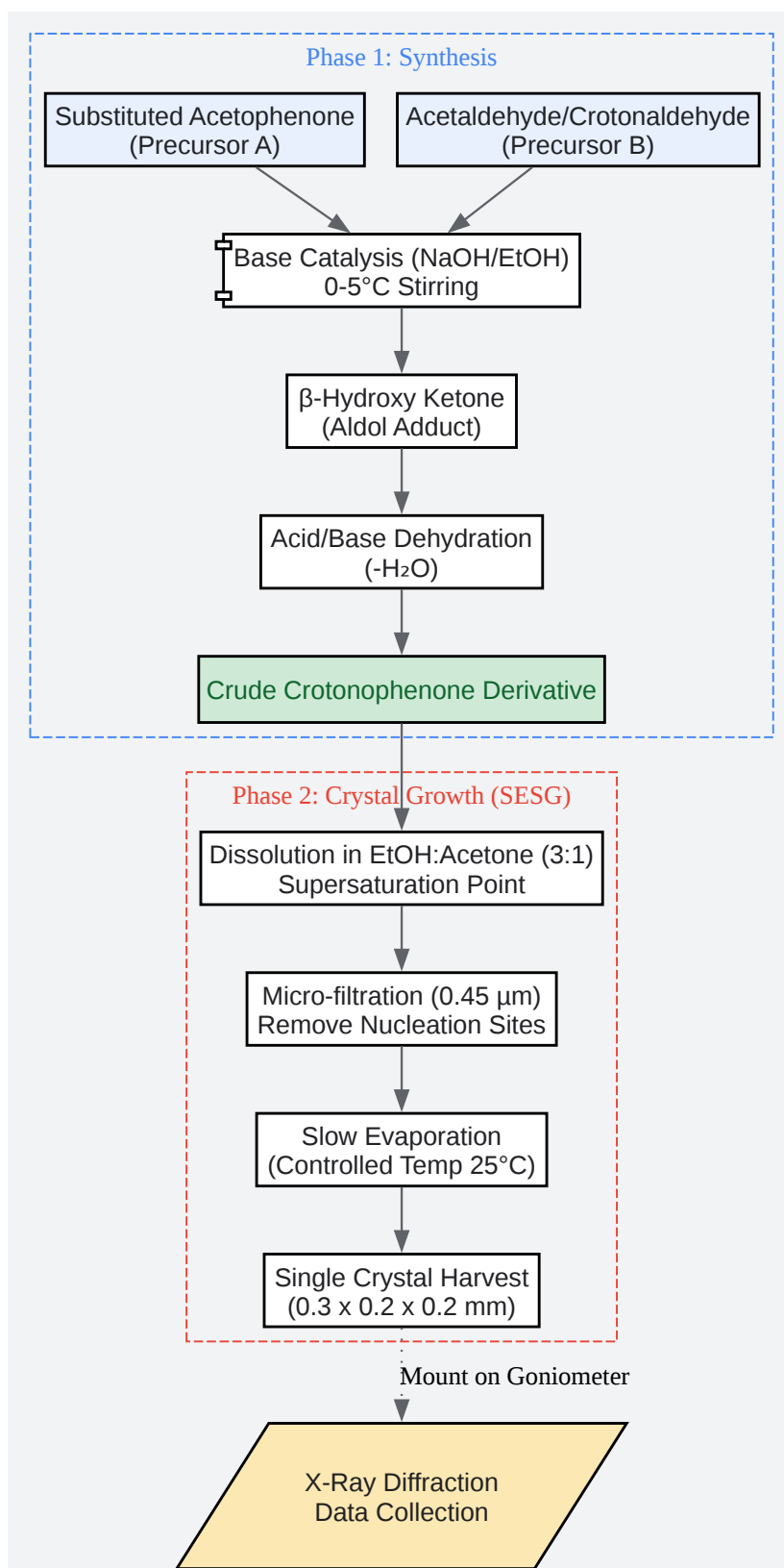
- **Reactants:** Substituted Acetophenone + Acetaldehyde (or Crotonaldehyde for direct coupling).
- **Catalyst:** NaOH or KOH (Base-catalyzed).
- **Mechanism:** Enolate formation

Nucleophilic attack

Dehydration.

Self-Validating Crystallization Protocol

- Technique: Slow Evaporation Solution Growth (SESG).^[1]
- Solvent System: Ethanol:Acetone (3:1 v/v). Why? Ethanol provides hydrogen bond donors; acetone modulates solubility to prevent rapid precipitation.
- Validation Checkpoint: Crystals must be transparent, block-like, and extinguish light under a polarizing microscope (verifying crystallinity vs. amorphous glass).



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Figure 1: Integrated synthesis and crystallization workflow for **crotonophenone** derivatives.

Crystallographic Analysis & Solid-State Architecture

This section details the core structural features typically observed in **crotonophenone** derivatives, based on aggregate data from structural analogs (chalcones and phenyl-butenones).

Unit Cell & Space Group

Most **crotonophenone** derivatives crystallize in Monoclinic or Orthorhombic systems.

- Common Space Group:

(Centrosymmetric).
- Implication: The presence of an inversion center often leads to the formation of molecular dimers stabilized by antiparallel dipole interactions.

Molecular Conformation

The torsion angle between the phenyl ring and the enone moiety () is the critical parameter.

- Planarity: Derivatives often exhibit a near-planar conformation () to maximize -conjugation.
- Steric Hindrance: Ortho-substitution on the phenyl ring forces a twist, disrupting planarity and reducing biological activity by preventing intercalation into DNA or planar receptor pockets.

Supramolecular Interactions (The "Interaction Landscape")

The stability of the crystal lattice is governed by non-covalent interactions.

Interaction Type	Donor-Acceptor Motif	Distance ()	Structural Role
Weak Hydrogen Bond	(Carbonyl)	2.3 - 2.6 Å	Primary chain formation along the crystallographic b-axis.
- Stacking	Phenyl Phenyl	3.5 - 3.8 Å	Layer stacking; critical for charge transfer properties.
C-H	Methyl H Phenyl Ring	2.8 - 3.0 Å	Edge-to-face stabilization ("Herringbone" packing).

Hirshfeld Surface Analysis

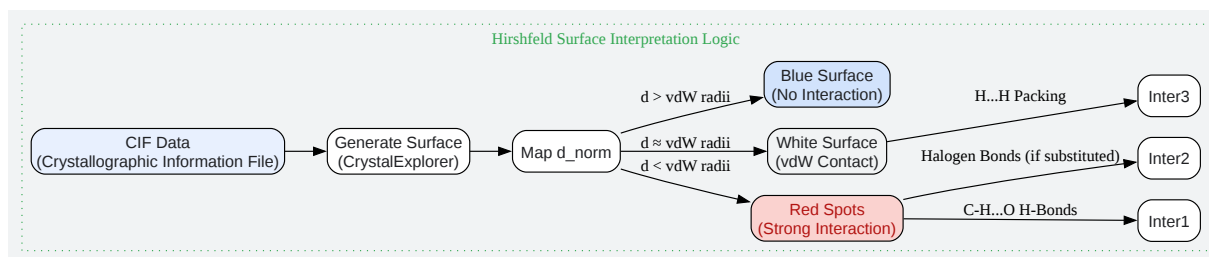
To rigorously quantify these interactions, Hirshfeld Surface Analysis (HSA) is required. This technique maps the electron density boundary of the molecule.

- Surface: Visualizes close contacts.^{[2][3][4]}
 - Red Spots: Indicate distances shorter than the sum of van der Waals radii (typically contacts).
 - White Regions: Contacts around the vdW separation.
 - Blue Regions: No close contacts.
- Fingerprint Plots: A 2D histogram of (distance to internal atom) vs. (distance to external atom).^{[2][3]}
 - Spikes: Sharp spikes in the bottom left indicate strong directional interactions (e.g.,

).

- o Diffuse Center: Represents

van der Waals forces, often contributing >40% of the total surface area.



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Figure 2: Logic flow for interpreting Hirshfeld Surface maps in small molecule crystallography.

Structure-Activity Relationship (SAR) Implications

The crystal structure provides a static "snapshot" of the bioactive conformation.

- Michael Acceptor Accessibility: The carbonyl oxygen and the α -carbon must be accessible. Crystal packing often shields these regions; if the lattice energy is too high (indicated by extensive red spots in HSA), solubility may be compromised, reducing bioavailability.
- Lipophilicity Correlation: The volume of the unit cell and the packing efficiency (calculated via Kitajgorodskij Packing Index) correlate with
 - . Tighter packing often implies lower aqueous solubility.

Experimental Protocols

Protocol A: Single Crystal Growth

- Preparation: Dissolve 50 mg of the synthesized **crotonophenone** derivative in 15 mL of Ethanol/Acetone (3:1).
- Filtration: Pass the solution through a 0.45 μ m PTFE syringe filter into a clean 20 mL scintillation vial.
- Incubation: Cover the vial with parafilm and pierce 3-4 small holes to regulate evaporation. Store at 25°C in a vibration-free environment.
- Harvest: After 5-7 days, harvest crystals using a nylon loop. Do not let them dry out completely; mount immediately in paratone oil.

Protocol B: X-Ray Data Collection & Refinement[5]

- Instrument: Bruker D8 QUEST or equivalent diffractometer (Mo K radiation, $\lambda = 1.5418$ Å).
- Temperature: 296 K (Room Temp) or 100 K (Cryo) depending on crystal stability.
- Refinement Strategy:
 - Solve structure using Direct Methods (SHELXT).
 - Refine using Full-matrix least-squares on F^2 (SHELXL).
 - Anisotropic Refinement: Applied to all non-hydrogen atoms.
 - Hydrogen Placement: Constrained to riding models (C-H = 0.93 Å for aromatic).

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